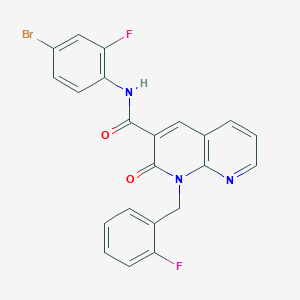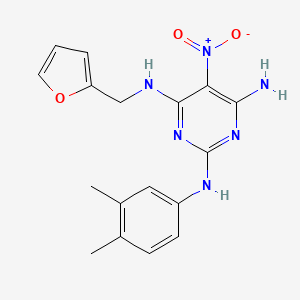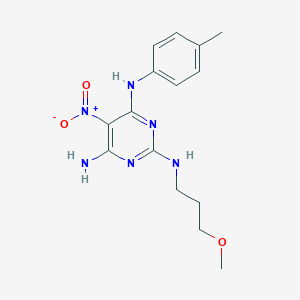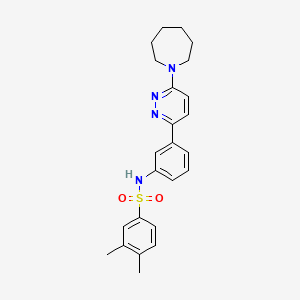
N-(4-bromo-2-fluorophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-BROMO-2-FLUOROPHENYL)-1-[(2-FLUOROPHENYL)METHYL]-2-OXO-1,2-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of naphthyridine derivatives This compound is characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BROMO-2-FLUOROPHENYL)-1-[(2-FLUOROPHENYL)METHYL]-2-OXO-1,2-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of Bromine and Fluorine Atoms: The bromine and fluorine atoms are introduced through halogenation reactions using reagents such as bromine and fluorine gas or their derivatives.
Coupling Reactions: The final step involves coupling the naphthyridine core with the appropriate phenyl groups using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-BROMO-2-FLUOROPHENYL)-1-[(2-FLUOROPHENYL)METHYL]-2-OXO-1,2-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-(4-BROMO-2-FLUOROPHENYL)-1-[(2-FLUOROPHENYL)METHYL]-2-OXO-1,2-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Material Science: The compound’s unique chemical properties make it suitable for use in the development of advanced materials.
Biological Studies: It is used in studies to understand its effects on cellular processes and pathways.
Mecanismo De Acción
The mechanism of action of N-(4-BROMO-2-FLUOROPHENYL)-1-[(2-FLUOROPHENYL)METHYL]-2-OXO-1,2-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-BROMO-2-FLUOROBENZOYL)MORPHOLINE
- 4-BROMO-2-FLUOROPHENYLACETIC ACID
- 4’-BROMO-2’-FLUOROACETANILIDE
Uniqueness
N-(4-BROMO-2-FLUOROPHENYL)-1-[(2-FLUOROPHENYL)METHYL]-2-OXO-1,2-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE stands out due to its unique naphthyridine core and the presence of both bromine and fluorine atoms
Propiedades
Fórmula molecular |
C22H14BrF2N3O2 |
|---|---|
Peso molecular |
470.3 g/mol |
Nombre IUPAC |
N-(4-bromo-2-fluorophenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C22H14BrF2N3O2/c23-15-7-8-19(18(25)11-15)27-21(29)16-10-13-5-3-9-26-20(13)28(22(16)30)12-14-4-1-2-6-17(14)24/h1-11H,12H2,(H,27,29) |
Clave InChI |
ULVNHDDWCMZJPZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CN2C3=C(C=CC=N3)C=C(C2=O)C(=O)NC4=C(C=C(C=C4)Br)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B14971566.png)
![6-chloro-3-[5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenylquinolin-2(1H)-one](/img/structure/B14971568.png)
![5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14971573.png)
![1-(4-{[4-(Dimethylamino)-6-methylpyrimidin-2-YL]amino}phenyl)-3-(2,5-dimethylphenyl)urea](/img/structure/B14971574.png)


![N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-phenylacetamide](/img/structure/B14971591.png)
![3-Cyclohexyl-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)propanamide](/img/structure/B14971598.png)
![ethyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate](/img/structure/B14971602.png)
![2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B14971606.png)
![5-methyl-7-(2-methylphenyl)-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14971610.png)
![N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-3-fluorobenzamide](/img/structure/B14971621.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B14971643.png)
